Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester
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Overview
Description
Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester is a chemical compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a toluene-4-sulfonic acid group attached to an (S)-1-acetyl-pyrrolidin-3-yl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with (S)-1-acetyl-pyrrolidin-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The sulfonic acid ester group can be substituted by nucleophiles like amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amine or thiol derivatives.
Scientific Research Applications
Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester involves its interaction with molecular targets such as enzymes or receptors. The sulfonic acid ester group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecule and resulting in various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
Toluene-4-sulfonic acid methyl ester: Similar structure but with a methyl group instead of the (S)-1-acetyl-pyrrolidin-3-yl group.
Toluene-4-sulfonic acid ethyl ester: Similar structure but with an ethyl group instead of the (S)-1-acetyl-pyrrolidin-3-yl group.
Toluene-4-sulfonic acid benzyl ester: Similar structure but with a benzyl group instead of the (S)-1-acetyl-pyrrolidin-3-yl group.
Uniqueness
Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester is unique due to the presence of the (S)-1-acetyl-pyrrolidin-3-yl group, which imparts specific stereochemical and electronic properties
Biological Activity
Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester is a compound of interest due to its diverse biological activities. This article will explore its synthesis, biological effects, and relevant research findings.
Toluene-4-sulfonic acid (p-TSA) is often used as a catalyst in various organic reactions, including the synthesis of esters. The esterification of p-TSA with (S)-1-acetyl-pyrrolidin-3-yl alcohol can yield the desired compound. The reaction typically involves heating and may utilize solvents such as toluene or acetone to facilitate the process .
Biological Activity
The biological activity of this compound has been studied in various contexts, including its potential as an anti-inflammatory agent and its effects on microbial strains.
Anti-inflammatory Activity
Research has demonstrated that compounds synthesized from p-TSA exhibit significant anti-inflammatory properties. For instance, derivatives of p-TSA have been shown to outperform curcumin in anti-inflammatory assays, indicating their potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of Toluene-4-sulfonic acid esters has been evaluated against various bacterial strains. Studies indicate that these compounds possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.25 mg/mL to 8.5 µM against pathogens like Escherichia coli and Staphylococcus aureus .
Study on Genotoxic Effects
A study investigating the genotoxic potential of sulfonic acid esters, including those derived from p-TSA, utilized the Ames test and micronucleus assays. The findings indicated that while some esters exhibited mutagenic properties, others, such as the iso-butyl ester of p-TSA, were found to be devoid of genotoxic potential in both tests . This highlights the importance of structural variations in determining biological activity.
Molecular Docking Studies
Molecular docking studies have been conducted to assess the interaction of sulfonic acid derivatives with serine proteases, specifically human leukocyte elastase. These studies suggest that certain modifications to the sulfonic acid structure can enhance binding affinity and inhibitory activity against these enzymes, which are implicated in various inflammatory processes .
Summary of Research Findings
Aspect | Details |
---|---|
Synthesis | Esterification using p-TSA and (S)-1-acetyl-pyrrolidin-3-yl alcohol; often involves heating and solvents. |
Anti-inflammatory Activity | Compounds show greater efficacy than curcumin in reducing inflammation. |
Antimicrobial Activity | Effective against E. coli and S. aureus with MIC values between 0.25 mg/mL and 8.5 µM. |
Genotoxicity | Some esters are mutagenic; others like p-TSA iso-butyl ester show no genotoxic effects in assays. |
Molecular Docking | Enhanced binding affinity for serine proteases observed with specific structural modifications. |
Properties
IUPAC Name |
[(3S)-1-acetylpyrrolidin-3-yl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-3-5-13(6-4-10)19(16,17)18-12-7-8-14(9-12)11(2)15/h3-6,12H,7-9H2,1-2H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAHQQQSWYCFKR-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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